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Compound of Interest

Compound Name: Z-Ala-his-ome

Cat. No.: B1277342

Executive Summary

Z-Ala-His-OMe is a protected dipeptide derivative extensively utilized in biochemical research
as a chromogenic/kinetic substrate for esterase activity (particularly Carbonic Anhydrase) and
as a chiral intermediate in peptide synthesis. Unlike free dipeptides (e.g., L-Ala-L-His), the
presence of the Carbobenzoxy (Z) group and Methyl Ester (OMe) renders this molecule
lipophilic and uncharged, allowing it to probe hydrophobic pockets of enzymes or permeate cell
membranes before intracellular hydrolysis.

This guide compares Z-Ala-His-OMe against standard colorimetric substrates (e.g., p-
Nitrophenyl Acetate) and free peptides, evaluating its performance in enzyme kinetics, stability,
and synthetic utility.

Structure-Activity Relationship (SAR)

The biological activity of Z-Ala-His-OMe is dictated by its three distinct structural components:
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Component Chemical Identity Biological/Functional Role

Hydrophobic Shielding:
Protects the amine from
) premature degradation;
N-Terminus Z- (Carbobenzoxy) , o
increases affinity for
hydrophobic active sites (S-

subsites) in proteases.

Recognition Motif: The
Histidine imidazole ring acts as
) a proton donor/acceptor,
Core Sequence -Ala-His- . o _
critical for coordinating with
metal ions (e.g., Zn?* in

Carbonic Anhydrase).

Reactive Center: The target
bond for esterase hydrolysis. It
mimics the peptide bond

C-Terminus -OMe (Methyl Ester) electronically but is more
susceptible to nucleophilic
attack by active site

hydroxides.

Comparative Analysis: Substrate Performance
Z-Ala-His-OMe vs. p-Nitrophenyl Acetate (p-NpA)

In the context of Carbonic Anhydrase (CA) research, Z-Ala-His-OMe serves as a specific
peptide-mimetic substrate, whereas p-NpA is a general esterase substrate.
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Feature

Z-Ala-His-OMe

p-Nitrophenyl
Acetate (p-NpA)

Verdict

Specificity

High: Mimics natural
peptide architecture;
interacts with specific

hydrophobic pockets.

Low: Generic ester;
hydrolyzed by a wide
range of esterases

and lipases.

Use Z-Ala-His-OMe
for structural

mechanistic studies.

Detection

Indirect: Requires pH-
stat (proton release)

or HPLC monitoring.

Direct: Release of p-
nitrophenol (yellow) is
easily measured at
400 nm.

Use p-NpA for high-

throughput screening.

Spontaneous
Hydrolysis

Low: Stable in neutral
buffer.

High: Significant
background hydrolysis

requires correction.

Z-Ala-His-OMe offers

cleaner baseline data.

Kinetic Profile

Follows Michaelis-
Menten kinetics with

distinct

Often exhibits "Burst
Kinetics" (rapid
acylation, slow

deacylation).

Z-Ala-His-OMe is
better for steady-state

analysis.

Biological Stability: Protected vs. Free Peptides

Z-Ala-His-OMe is often compared to its deprotected counterpart (Ala-His) or naturally occurring

analogs like Carnosine (

-Ala-His).

 Membrane Permeability: The Z-group and Methyl ester mask the charged termini, increasing

(lipophilicity). This allows Z-Ala-His-OMe to passively diffuse through cell membranes,
where intracellular esterases can convert it to the bioactive free acid form.

» Proteolytic Resistance: The N-terminal Z-group blocks aminopeptidases, extending the half-

life of the peptide in biological media compared to free Ala-His.

Mechanism of Action: Enzymatic Hydrolysis
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The primary "activity" of Z-Ala-His-OMe in a research setting is its hydrolysis by zinc-

metalloenzymes. The following diagram illustrates the mechanism within the active site of

Carbonic Anhydrase (CA).

Carbonic Anhydrase

(Zn2+ Active Site) Binding

E-S Complex

Product 1:

Deacylation Z-Ala-His-OH

Nucleophilic Attack

(Coordination to Zn)
Substrate:
Z-Ala-His-OMe

(Zn-OH-) > Tetrahedral
Intermediate Release

\ Product 2:
Methanol (MeOH)

Click to download full resolution via product page

Figure 1: Mechanism of Z-Ala-His-OMe hydrolysis by Carbonic Anhydrase. The Zinc-bound

hydroxide attacks the ester carbonyl, releasing methanol and the free acid.

Experimental Protocols

Protocol A: Determination of Esterase Activity (pH-Stat

Method)

Objective: To measure the rate of hydrolysis of Z-Ala-His-OMe by monitoring proton release.

o Reagent Preparation:

o Substrate Solution: Dissolve Z-Ala-His-OMe in a minimal volume of DMSO, then dilute to
10 mM in 0.1 M KCI (to maintain ionic strength).

o Enzyme Solution: Prepare Carbonic Anhydrase (e.g., from bovine erythrocytes) at 1

mg/mL in distilled water.

e Setup:

o Use a pH-stat titrator equipped with a micro-electrode.

o Thermostat the reaction vessel to 25°C.

o Set the endpoint pH to 7.5 (optimal for esterase activity).
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e Assay Procedure:

Add 5 mL of Substrate Solution to the vessel.

o

o Adjust pH to 7.5 using 0.01 M NaOH.
o Initiate reaction by adding 50 pL of Enzyme Solution.

o Measurement: The titrator automatically adds 0.01 M NaOH to maintain pH 7.5. The
volume of NaOH added over time corresponds to the hydrolysis rate (1 mol NaOH = 1 mol
ester hydrolyzed).

e Data Analysis:
o Plot Volume(NaOH) vs. Time.
o Calculate initial velocity (

) from the linear slope.

Protocol B: Synthetic Deprotection (to yield Ala-His)

Objective: To utilize Z-Ala-His-OMe as a precursor for L-Ala-L-His.
e Saponification (Remove -OMe):

o Dissolve Z-Ala-His-OMe in MeOH/H20 (1:1).

o Add 1.1 equivalents of 1N NaOH. Stir at 0°C for 1 hour.

o Acidify to pH 3 with 1N HCI and extract with Ethyl Acetate to isolate Z-Ala-His-OH.
» Hydrogenolysis (Remove Z-):

o Dissolve Z-Ala-His-OH in MeOH with 10% Pd/C catalyst.

o Stir under H2 atmosphere (1 atm) for 4-6 hours.

o Filter catalyst and evaporate solvent to yield free L-Ala-L-His.
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Synthesis & Degradation Pathway

The following diagram outlines the lifecycle of Z-Ala-His-OMe from synthesis to degradation.

Precursors:
Z-Ala-OH + His-OMe

Coupling Reaction
(DCC/HOBY)

Yield ~85%

Target:
Z-Ala-His-OMe

Biological Assay

Enzymatic Hydrolysis
(Esterase/Protease)

Metabolites:
Z-Ala-His-OH + MeOH

Click to download full resolution via product page

Figure 2: Synthetic generation and enzymatic degradation pathway of Z-Ala-His-OMe.
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Biochemistry.[2][3] (Contextual citation for p-NpA comparison)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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